molecular formula C10H10FN3O B1470010 [5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol CAS No. 1126635-60-6

[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol

Cat. No.: B1470010
CAS No.: 1126635-60-6
M. Wt: 207.2 g/mol
InChI Key: CRJCOEFQLBEIHM-UHFFFAOYSA-N
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Description

Historical Context and Development of Triazole Chemistry

The foundation of triazole chemistry traces back to 1885 when Bladin first introduced the term "triazole" to describe five-membered heterocyclic aromatic ring systems containing three nitrogen atoms and possessing the molecular formula C₂H₃N₃. This pioneering work established the nomenclature for what would become one of the most significant classes of nitrogen-containing heterocycles in modern chemistry. The subsequent development of triazole chemistry experienced gradual progression until the establishment of several facile synthetic techniques, which dramatically accelerated research in this field.

The historical significance of triazole derivatives became particularly evident in 1944 with the discovery of antifungal properties in azole compounds, marking a pivotal moment that led to the development of numerous pharmaceutical agents. This breakthrough initiated a sustained period of research that resulted in the creation of clinically important antifungal medications including fluconazole, itraconazole, voriconazole, and posaconazole. The mechanistic understanding of triazole antifungal action was subsequently established, revealing that these compounds function through the inhibition of ergosterol synthesis and the blocking of cytochrome P450-dependent enzymes.

The incorporation of fluorine atoms into triazole structures represents a more recent advancement in this field, driven by the recognition that fluorinated heterocycles often exhibit enhanced biological activities compared to their non-fluorinated counterparts. This development has attracted extensive attention in both organic synthesis and pharmaceutical sciences, as fluorinated triazoles demonstrate improved pharmacological properties, making them promising candidates for drug development. The evolution of triazole chemistry from its initial discovery to the sophisticated fluorinated derivatives exemplified by [5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol represents over a century of continuous chemical innovation and refinement.

Nomenclature and Classification

The systematic nomenclature of this compound follows established protocols for heterocyclic compounds as defined by the International Union of Pure and Applied Chemistry. The compound is formally identified by the Chemical Abstracts Service number 1126635-60-6, providing a unique registry identifier that facilitates unambiguous identification in chemical databases and literature. Alternative nomenclature forms include the simplified designation [5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]methanol, which maintains the essential structural information while presenting a more concise format.

The molecular formula C₁₀H₁₀FN₃O precisely describes the atomic composition of this compound, indicating the presence of ten carbon atoms, ten hydrogen atoms, one fluorine atom, three nitrogen atoms, and one oxygen atom. The molecular weight has been determined to be 207.2 grams per mole, positioning this compound within the range of small organic molecules suitable for various chemical applications. The Simplified Molecular Input Line Entry System representation CN1C(=NN=C1C2=CC=C(C=C2)F)CO provides a linear notation that fully describes the molecular structure and connectivity.

The International Chemical Identifier string InChI=1S/C10H10FN3O/c1-14-9(6-15)12-13-10(14)7-2-4-8(11)5-3-7/h2-5,15H,6H2,1H3 offers a standardized method for representing the compound's structure in computer-readable format. The corresponding International Chemical Identifier Key CRJCOEFQLBEIHM-UHFFFAOYSA-N serves as a fixed-length condensed digital representation derived from the full International Chemical Identifier. These various nomenclature systems collectively ensure precise identification and communication regarding this specific triazole derivative across different scientific contexts and databases.

Position within the 1,2,4-Triazole Family

The compound this compound belongs to the 1,2,4-triazole family, which represents one of two major isomeric forms of triazole heterocycles. The 1,2,4-triazole system is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms, where the nitrogen atoms are positioned at the 1, 2, and 4 positions of the ring, creating an arrangement where an interstitial carbon atom separates one nitrogen from the adjacent pair.

The structural characteristics of 1,2,4-triazoles include their planar molecular geometry, with carbon-nitrogen and nitrogen-nitrogen bond distances falling within the narrow range of 132 to 136 picometers, consistent with aromatic character. The 1,2,4-triazole core exhibits amphoteric behavior, being susceptible to both nitrogen-protonation and deprotonation in aqueous solutions. The acid dissociation constant of 1,2,4-triazolium cations has been measured at 2.45, while the neutral molecule displays an acid dissociation constant of 10.26, reflecting the electronic properties of the heterocyclic system.

Within the broader context of triazole chemistry, 1,2,4-triazoles have found extensive application in pharmaceutical development, with notable examples including the antifungal agents fluconazole and itraconazole, as well as the plant growth regulator paclobutrazol. The specific derivative this compound incorporates additional functional groups that distinguish it from the parent 1,2,4-triazole structure, including a fluorinated phenyl substituent at the 5-position, a methyl group at the 4-position, and a hydroxymethyl group at the 3-position. This substitution pattern creates a unique chemical entity that combines the inherent properties of the 1,2,4-triazole core with the specific electronic and steric effects imparted by the fluorophenyl, methyl, and hydroxymethyl substituents.

Physical and Chemical Properties Overview

The physical and chemical properties of this compound reflect the combined influences of its heterocyclic core and substituent groups. The compound exhibits a molecular weight of 207.21 grams per mole, placing it within the range typical for small organic pharmaceutical intermediates. The presence of the fluorine atom in the para-position of the phenyl ring significantly influences the electronic properties of the molecule, as fluorine is the most electronegative element and affects both the electron density distribution and the overall polarity of the compound.

Mass spectrometric analysis reveals characteristic fragmentation patterns for this triazole derivative, with predicted collision cross-section values varying depending on the ionization mode employed. Under positive ionization conditions, the protonated molecular ion exhibits a mass-to-charge ratio of 208.08808 with a predicted collision cross-section of 144.8 square angstroms. Sodium adduct formation produces an ion at 230.07002 mass-to-charge units with a collision cross-section of 157.8 square angstroms, while potassium adduct formation yields an ion at 246.04396 with a collision cross-section of 153.6 square angstroms. These mass spectrometric parameters provide valuable information for analytical identification and quantification of the compound.

The presence of the hydroxymethyl group at the 3-position of the triazole ring introduces hydrogen bonding capabilities that significantly influence the compound's solubility characteristics and intermolecular interactions. This functional group enhances the compound's potential for forming hydrogen bonds with both protic solvents and biological targets, which may contribute to its bioactivity profile. The methyl substitution at the 4-position of the triazole ring provides steric bulk that can influence the compound's conformational preferences and binding interactions with target molecules.

Property Value Reference
Molecular Formula C₁₀H₁₀FN₃O
Molecular Weight 207.2 g/mol
Chemical Abstracts Service Number 1126635-60-6
Protonated Molecular Ion [M+H]⁺ 208.08808 m/z
Predicted Collision Cross-Section [M+H]⁺ 144.8 Ų
Sodium Adduct [M+Na]⁺ 230.07002 m/z
International Chemical Identifier Key CRJCOEFQLBEIHM-UHFFFAOYSA-N

The electronic properties of this compound are significantly influenced by the fluorinated aromatic system, which exhibits altered electron distribution compared to non-fluorinated analogs. The para-fluorophenyl group acts as an electron-withdrawing substituent, reducing electron density in the aromatic ring and potentially affecting the reactivity of the entire molecule. This electronic modulation is particularly relevant for understanding the compound's potential interactions with biological targets and its chemical reactivity profile.

Properties

IUPAC Name

[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O/c1-14-9(6-15)12-13-10(14)7-2-4-8(11)5-3-7/h2-5,15H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJCOEFQLBEIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2=CC=C(C=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol (CAS Number: 1126635-60-6) is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial, antifungal, and antioxidant properties.

The chemical formula for this compound is C₁₀H₁₀FN₃O, with a molecular weight of 207.21 g/mol. The compound features a triazole ring which is significant in medicinal chemistry due to its ability to interact with various biological targets.

PropertyValue
Chemical FormulaC₁₀H₁₀FN₃O
Molecular Weight207.21 g/mol
IUPAC Name[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]methanol
AppearancePowder
Storage TemperatureRoom Temperature

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with methyl hydrazine and subsequent treatment with formaldehyde. This method has been optimized to yield high purity and yield rates.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to this compound exhibit significant activity against various bacterial strains. A study demonstrated that derivatives of triazoles showed Minimum Inhibitory Concentration (MIC) values as low as 0.125 mg/mL against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Triazole compounds are particularly noted for their antifungal properties. The compound has shown effectiveness against several fungal pathogens including Candida albicans. In vitro assays have reported IC50 values indicating strong antifungal activity comparable to established antifungal agents like fluconazole .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using DPPH and ABTS assays. The compound demonstrated significant free radical scavenging activity with an IC50 value of approximately 0.397 μM, highlighting its potential as an antioxidant agent .

Case Studies

  • Antimicrobial Efficacy : A comparative study on triazole derivatives revealed that this compound exhibited a higher binding affinity towards bacterial enzymes compared to other derivatives. This suggests a mechanism where the compound may inhibit bacterial growth by interfering with enzyme function .
  • Fungal Inhibition : In a clinical setting, derivatives similar to this compound were tested against resistant strains of Candida, showing promising results in reducing fungal load in vitro and in vivo models .
  • Antioxidant Studies : The antioxidant properties were assessed through various biochemical assays which confirmed the ability of the compound to reduce oxidative stress markers in cellular models .

Comparison with Similar Compounds

Substituent Variations on the Triazole Core

Thioether vs. Hydroxymethyl Groups
  • 1-(5-Bromothiophen-2-yl)-2-((5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (): Shares the 5-(4-fluorophenyl)-4-methyltriazole core but replaces the hydroxymethyl group with a thioether-linked ketone.
  • 4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine (): Features a decylthio chain and morpholine ring. Demonstrated antifungal and antimicrobial activities with Toxicity Class IV (practically non-toxic). The long alkyl chain (decylthio) may contribute to prolonged half-life, while the morpholine ring enhances water solubility. In contrast, the hydroxymethyl group in the target compound could offer intermediate polarity, balancing solubility and metabolic clearance .
Benzimidazole Hybrids
  • 2-((5-(4-(6-Fluoro-1H-benzimidazol-2-yl)phenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethan-1-one (5w) ():
    • Incorporates a benzimidazole moiety linked via a thioether. Exhibits anticandidal activity, suggesting that the benzimidazole group enhances interactions with fungal targets.
    • The absence of benzimidazole in the target compound may limit its antifungal efficacy but reduce off-target effects .

Alcohol-Functionalized Triazoles

  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol (): Contains a secondary alcohol group similar to the hydroxymethyl group in the target compound. The target compound’s 4-fluorophenyl group, being more electronegative, could improve dipole interactions compared to the methoxyphenyl group .

Toxicity and Pharmacokinetic Profiles

Compound Key Substituents Toxicity Class Notable Effects Reference
4-((5-(Decylthio)-4-methyltriazol-3-yl)methyl)morpholine Decylthio, morpholine IV (Non-toxic) Cholestatic liver effects at high doses
5w (Benzimidazole-triazole hybrid) Benzimidazole, thioether N/A Anticandidal activity
Target Compound Hydroxymethyl, 4-fluorophenyl N/A Predicted lower hepatotoxicity risk
  • The target compound’s hydroxymethyl group may mitigate such risks due to reduced metabolic activation of thioether groups .

Electronic and Steric Effects

  • The target compound’s 4-fluorophenyl group is electron-withdrawing, which could stabilize the triazole ring and enhance metabolic stability compared to ethoxy substituents .

Preparation Methods

Synthesis of 1,2,4-Triazole Core with 4-Fluorophenyl Substitution

A common approach involves the synthesis of substituted aryl hydrazides, which are then cyclized to yield 5-substituted 1,2,4-triazole-3-thiones or related intermediates.

  • For example, substituted aryl hydrazides bearing the 4-fluorophenyl group are reacted under cyclization conditions to afford 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole derivatives.
  • The cyclization typically involves heating the hydrazide with formic acid derivatives or other cyclizing agents to close the triazole ring.

Introduction of the Hydroxymethyl Group

The hydroxymethyl substituent at the 3-position of the triazole ring can be introduced through various methods:

  • Reduction of a corresponding aldehyde or halomethyl precursor attached to the triazole ring.
  • Direct substitution reactions on a triazole-3-yl halide with nucleophiles such as hydroxide or formaldehyde derivatives.

One reported method involves the nucleophilic substitution of triazole-3-thiol intermediates with chloromethyl derivatives followed by reduction to the hydroxymethyl group.

Microwave-Assisted Synthesis

Microwave irradiation has been explored to enhance reaction rates and yields in triazole synthesis:

  • Microwave conditions (600 W power, 30 minutes irradiation) have been used effectively to synthesize related 4-methyl-4H-1,2,4-triazol derivatives with high yields (up to 97%).
  • This method provides a rapid and efficient alternative to conventional heating, reducing reaction times significantly.

Catalytic Hydrogenation and Reduction

Catalytic hydrogenation has been employed in related triazole systems to achieve selective reductions:

Catalyst and Conditions Substrate Yield (%) Notes
Pd(OH)2/C, H2, EtOH, 20°C, 18 h Triazole derivatives with unsaturated groups 94-100 High purity amine derivatives obtained
Pd/C, ammonium formate, EtOH, reflux, 12 h Triazole intermediates 58 Mild reduction under inert atmosphere

These reductions can be applied to convert halomethyl or other functional groups into hydroxymethyl substituents on the triazole ring.

Representative Synthetic Scheme

A generalized synthetic pathway for this compound is as follows:

  • Preparation of 4-fluorophenyl hydrazide derivative.
  • Cyclization to form 5-(4-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiol.
  • Reaction with chloromethyl reagents or formaldehyde derivatives to introduce a chloromethyl or hydroxymethyl group.
  • Reduction or substitution to yield the final hydroxymethyl compound.

Comparative Data Table of Preparation Conditions

Step Reagents/Conditions Yield (%) Remarks
Hydrazide synthesis 4-fluorophenyl substituted precursors 70-85 Standard amidation or hydrazinolysis
Cyclization to triazole Heating with cyclizing agents (e.g., formic acid) 75-90 Efficient ring closure
Hydroxymethyl introduction Chloromethylation followed by reduction 60-80 Requires controlled conditions
Microwave-assisted synthesis Microwave irradiation, 600 W, 30 min Up to 97 Rapid, high-yield alternative
Catalytic hydrogenation Pd(OH)2/C or Pd/C, H2 or ammonium formate 58-100 Selective reduction of intermediates

Research Findings and Optimization Notes

  • Microwave-assisted synthesis significantly reduces reaction time and increases yield compared to conventional heating.
  • The choice of solvent (e.g., ethanol, DMF) and base (e.g., triethylamine, lithium hydride) critically affects the reaction efficiency and purity of the product.
  • Catalytic hydrogenation conditions must be optimized to avoid over-reduction or degradation of the triazole ring.
  • Purification typically involves filtration, washing with water or organic solvents, and drying under vacuum to obtain high-purity compounds suitable for further applications.

Q & A

Q. What are the established synthetic routes for [5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol?

Methodological Answer: The synthesis typically involves a multi-step approach:

Condensation Reactions : Formation of the triazole core via cyclization of thiosemicarbazide intermediates under acidic or basic conditions .

Functionalization : Introduction of the fluorophenyl group through nucleophilic substitution or cross-coupling reactions.

Hydroxymethylation : The methanol group is added via oxidation or reduction steps, depending on precursor availability.

Q. Key Optimization Parameters :

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher yields at controlled exothermicity
pH7.5–8.5Prevents side reactions in cyclization
SolventEthanol/MethanolBalances solubility and reactivity

Purification is achieved via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) or recrystallization .

Q. How is the structural integrity of this compound validated?

Methodological Answer: A combination of spectroscopic and analytical techniques is used:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the fluorophenyl ring (δ ~7.2–7.8 ppm) and triazole protons (δ ~8.1–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 223.08 (C₁₀H₁₀FN₃O⁺) .
  • X-ray Crystallography : For crystalline derivatives, SHELX software refines unit cell parameters and hydrogen-bonding networks .

Advanced Research Questions

Q. What computational strategies are employed to predict and optimize the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Predicts binding affinity with target proteins (e.g., kinases) using AutoDock Vina. The fluorophenyl group often shows hydrophobic interactions in kinase active sites .
  • QSAR Modeling : Relates substituent electronegativity (e.g., fluorine) to cytotoxicity (IC₅₀) against cancer cell lines .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives .

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer: Discrepancies (e.g., varying IC₅₀ values) arise from:

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
  • Compound Purity : HPLC purity ≥95% is critical; impurities may antagonize effects .
  • Control Experiments : Include positive controls (e.g., doxorubicin) and validate via dose-response curves .

Q. Recommended Protocol :

StepActionPurpose
1Standardize cell culture conditionsMinimize variability
2Replicate assays in triplicateEnsure statistical significance
3Cross-validate with orthogonal methods (e.g., flow cytometry vs. MTT)Confirm mechanistic insights

Q. What are the key considerations in designing SAR studies for this triazole derivative?

Methodological Answer: Focus on modifying:

Fluorophenyl Position : Para-substitution (as in the parent compound) enhances metabolic stability vs. ortho/meta .

Triazole Substituents : Methyl at N4 improves solubility; replacing methanol with ethoxy may alter bioavailability .

Hybrid Derivatives : Incorporating sulfanyl or furan groups (e.g., as in ) can enhance kinase inhibition .

Q. Key Crystallographic Data :

ParameterValue
Space GroupP2₁/c
Unit Cella = 7.49 Å, b = 8.37 Å, c = 24.77 Å
R-factor<0.05 for high-resolution data (<1.0 Å)

Q. What in vitro models are appropriate for evaluating its pharmacokinetic properties?

Methodological Answer:

  • Caco-2 Assays : Predict intestinal permeability; logP ~1.5 suggests moderate absorption .
  • Microsomal Stability : Incubate with liver microsomes (37°C, NADPH) to assess metabolic half-life .
  • Plasma Protein Binding : Ultracentrifugation or equilibrium dialysis to measure unbound fraction .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol
Reactant of Route 2
[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol

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